molecular formula C15H11BrClN5 B8340410 BPIQ-II HCl Salt

BPIQ-II HCl Salt

Cat. No. B8340410
M. Wt: 376.64 g/mol
InChI Key: MJXWZAVKWQHRMO-UHFFFAOYSA-N
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Patent
US06596726B1

Procedure details

A mixture of 4-methylthioimidazo[4,5-h]quinazoline (0.216 g, 1 mmol), 3-bromoaniline (0.25 g, 1.5 mmol), and 3-bromoaniline hydrochloride (0.31 g, 1.5 mmol) in N-methylpyrrolidone (50 mL) is heated 120° C. for 2 h. The solvent is removed under vacuum and the residue is triturated with EtOH to give a solid which is recrystallized from MeOH to give 4-(3-bromoanilino)imidazo[4,5-h]quinazoline hydrochloride (0.23 g, 61%). 1H NMR (DMSO) δ11.11 (1H, brs), 8.93 (2H, s), 8.66 (1H, d, J=9.0 Hz), 8.11 (1H, brs), 8.07 (1H, d, J=9.0 Hz), 7.83 (1H, brd, J=6.8 Hz), 7.50-7.40 (2H,m).
Name
4-methylthioimidazo[4,5-h]quinazoline
Quantity
0.216 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CS[C:3]1[C:12]2[N:13]=[CH:14][NH:15][C:11]=2[C:10]2[N:9]=[CH:8][N:7]=[CH:6][C:5]=2[CH:4]=1.[Br:16][C:17]1[CH:18]=[C:19]([CH:21]=[CH:22][CH:23]=1)[NH2:20].[ClH:24].BrC1C=C(C=CC=1)N>CN1CCCC1=O>[ClH:24].[Br:16][C:17]1[CH:18]=[C:19]([CH:21]=[CH:22][CH:23]=1)[NH:20][C:3]1[C:12]2[N:13]=[CH:14][NH:15][C:11]=2[C:10]2[N:9]=[CH:8][N:7]=[CH:6][C:5]=2[CH:4]=1 |f:2.3,5.6|

Inputs

Step One
Name
4-methylthioimidazo[4,5-h]quinazoline
Quantity
0.216 g
Type
reactant
Smiles
CSC1=CC=2C=NC=NC2C2=C1N=CN2
Name
Quantity
0.25 g
Type
reactant
Smiles
BrC=1C=C(N)C=CC1
Name
Quantity
0.31 g
Type
reactant
Smiles
Cl.BrC=1C=C(N)C=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue is triturated with EtOH
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
is recrystallized from MeOH

Outcomes

Product
Name
Type
product
Smiles
Cl.BrC=1C=C(NC2=CC=3C=NC=NC3C3=C2N=CN3)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.23 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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